molecular formula C17H14ClIN2OS B389100 2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL

2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL

Cat. No.: B389100
M. Wt: 456.7g/mol
InChI Key: HWCMBMRMZOSVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound with a molecular formula of C17H14ClIN2OS and a molecular weight of 456.72833 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with chlorophenyl and iodophenyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound.

Preparation Methods

The synthesis of 2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl and iodophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: The imine group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14ClIN2OS

Molecular Weight

456.7g/mol

IUPAC Name

2-[2-(3-chlorophenyl)imino-4-(4-iodophenyl)-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C17H14ClIN2OS/c18-13-2-1-3-15(10-13)20-17-21(8-9-22)16(11-23-17)12-4-6-14(19)7-5-12/h1-7,10-11,22H,8-9H2

InChI Key

HWCMBMRMZOSVRY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)N=C2N(C(=CS2)C3=CC=C(C=C3)I)CCO

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C2N(C(=CS2)C3=CC=C(C=C3)I)CCO

Origin of Product

United States

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